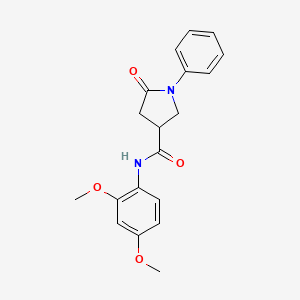![molecular formula C11H15NO4S2 B5030881 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as CTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTCP is a member of the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes. However, recent research has shown that CTCP may have a much wider range of applications, including in the treatment of cancer and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood. However, studies have shown that 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid can inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to modulate several signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid has several biochemical and physiological effects. In cancer cells, 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid inhibits the activity of several enzymes involved in cell growth and proliferation, leading to cell death. In neuronal cells, 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid protects against oxidative stress and inflammation, leading to improved neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that its synthesis is relatively complex and yields are not always high.
Zukünftige Richtungen
There are several future directions for research on 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid. One area of research could focus on developing more efficient synthesis methods for 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid. Another area of research could focus on optimizing 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid's therapeutic potential for cancer and neurological disorders. Additionally, more research is needed to fully understand 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid's mechanism of action and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid involves several steps, including the reaction of cyclohexylamine with chlorosulfonic acid to form the corresponding sulfonamide. This is then reacted with thiophene-2-carboxylic acid to form 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid. The overall yield of this synthesis method is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anticancer agent. Studies have shown that 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid's potential as a treatment for neurological disorders. Studies have shown that 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid can protect against neuronal damage caused by oxidative stress and inflammation. 4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(cyclohexylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-11(14)10-6-9(7-17-10)18(15,16)12-8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRELLCJFPBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)

![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)
![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)